molecular formula C6H10O2 B043119 trans-2-Hexenoic acid CAS No. 13419-69-7

trans-2-Hexenoic acid

Cat. No.: B043119
CAS No.: 13419-69-7
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-SNAWJCMRSA-N
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Description

trans-2-Hexenoic acid: is an organic compound with the molecular formula C6H10O2. It is a carboxylic acid with a double bond between the second and third carbon atoms in the trans configuration. This compound is known for its pleasant fatty characteristic and long-lasting odor, often found in various natural sources such as Japanese peppermint oil, apple, banana, bilberry, guava, pork fat, white wine, tea, starfruit, loquat, and loganberry .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Hexenoic acid can be synthesized through the condensation of butyraldehyde with malonic acid . The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation process, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Reduction Reactions

The α,β-unsaturated bond in THA undergoes reduction under chemical and enzymatic conditions:

Chemical Reduction

  • Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in controlled environments .

  • Products : Hexanoic acid (saturation of the double bond) or hexanol (further reduction of the carboxylic acid group) .

  • Mechanism : Hydride transfer to the β-carbon, followed by protonation .

Enzymatic Reduction

  • Enzymes : Old Yellow Enzyme 1 (Oye1) and N-ethylmaleimide reductase (NemA) .

  • Cofactors : NADPH-dependent reduction under acidic conditions (pH ≤ 5) .

  • Limitations : Activity diminishes at neutral pH due to deprotonation of the carboxylic acid group, which disrupts electron withdrawal necessary for substrate activation .

Table 1: Enzymatic Reduction of THA

EnzymepHSubstrateActivity (μmol/min·mg)Outcome
Oye15This compound0.12Partial saturation
NemA6This compound0.05No observed reaction

Oxidation Reactions

THA oxidizes to form saturated or fragmented products:

  • Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

  • Products : Hexanoic acid (complete oxidation) or shorter-chain carboxylic acids (under aggressive conditions) .

  • Stability : In oil-in-water emulsions, THA oxidizes to (E)-hex-2-enoic acid, with adduct formation in protein-rich environments .

Table 2: Key Industrial Uses of THA

ApplicationFunctionOutcome
Polymer ProductionMonomer for polyestersImproved thermal stability
Solar CellsSolvent additiveEnhanced nanomorphology & efficiency

Synthetic Pathways to Bioactive Compounds

THA is a precursor in pharmaceutical and biochemical syntheses:

  • Antitumor Agents : Derivatives of dehydroepiandrosterone are synthesized via THA-mediated alkylation .

  • Adipic Acid : Enzymatic reduction of THA’s α,β bond forms 6-aminocaproic acid, a precursor to adipic acid in lysine pathways .

Mechanistic Insights

  • Electron Withdrawal : Protonation of the carboxylic acid group at low pH activates the α,β bond for enzymatic reduction by enabling electron withdrawal .

  • Crystal Structure : THA forms carboxylic acid dimers via O–H⋯O hydrogen bonds, with planar molecular geometry influencing reactivity .

Scientific Research Applications

Chemistry: trans-2-Hexenoic acid is used in the synthesis of various organic compounds, including antitumor dehydroepiandrosterone derivatives and phosphatase 1B inhibitors .

Biology: It is studied for its role in biological systems, particularly in the context of its presence in natural sources and its potential biological activities.

Medicine: Recent research has demonstrated the antiviral properties of this compound against Coxsackievirus B and Enterovirus A71, making it a potential candidate for antiviral drug development .

Industry: this compound is used in the flavor and fragrance industry due to its pleasant odor. It is also employed in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which trans-2-Hexenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by blocking viral entry into host cells . This action is mediated through its interaction with viral proteins and host cell receptors, preventing the virus from establishing an infection.

Comparison with Similar Compounds

  • trans-3-Hexenoic acid
  • 2-Octenoic acid
  • 2-Pentenoic acid
  • 4-Hexen-1-ol

Comparison: trans-2-Hexenoic acid is unique due to its specific double bond configuration and its distinct odor profile. Compared to similar compounds like trans-3-Hexenoic acid and 2-Octenoic acid, this compound has a more pronounced fatty characteristic and longer-lasting odor . Additionally, its antiviral properties further distinguish it from other related compounds .

Biological Activity

trans-2-Hexenoic acid (THA) is a naturally occurring compound with significant biological activities, particularly its antiviral properties. This article delves into the biological activity of THA, focusing on its mechanisms of action, efficacy against viral infections, and potential therapeutic applications.

  • Chemical Formula : C6H10O2\text{C}_6\text{H}_{10}\text{O}_2
  • Molecular Weight : 114.14 g/mol
  • CAS Number : 13419-69-7
  • Melting Point : 33-35 °C
  • Boiling Point : 217 °C

Antiviral Activity

Recent studies have highlighted the antiviral activity of THA against coxsackievirus B (CVB) and enterovirus A71 (EV-A71). The following table summarizes key findings from research on the antiviral effects of THA:

Virus TypeEC50 (μM)Mechanism of ActionObservations
Coxsackievirus B (CVB3)2.9Inhibits viral entrySignificant reduction in viral titers in vitro and in vivo .
Enterovirus A71 (EV-A71)3.21Inhibits viral entryEffective at early stages of infection; reduces viral protein synthesis .

The antiviral mechanism of THA involves inhibition of viral replication at the entry stage. Studies indicate that THA effectively blocks the entry of viruses into host cells, preventing subsequent replication. The time-of-addition assay demonstrated that when THA is administered before or shortly after viral infection, it significantly inhibits the synthesis of viral proteins:

  • Before 1 hour post-infection (hpi) : Complete blockage of viral protein synthesis.
  • After 2 hpi : Reduced effectiveness in inhibiting viral replication .

Study 1: In Vitro Efficacy Against CVB3 and EV-A71

In a controlled laboratory setting, cells infected with CVB3 and EV-A71 were treated with varying concentrations of THA. The results indicated a dose-dependent reduction in viral titers:

  • At concentrations of 8 μM and 4 μM, significant reductions were observed, with p-values indicating statistical significance (P < 0.01).
  • The study also noted no cytotoxic effects on host cells at effective concentrations .

Study 2: In Vivo Efficacy in Mouse Models

In an animal model, mice infected with CVB3 were treated with THA at doses of 15 mg/kg and 30 mg/kg. Key findings included:

  • All treated mice survived beyond seven days post-infection compared to untreated controls.
  • Histological analysis revealed reduced inflammatory damage in myocardial tissue from THA-treated mice .

Potential Therapeutic Applications

Given its safety profile as a food additive and its demonstrated antiviral activity, THA presents a promising avenue for therapeutic development against enteroviral infections. Its ability to inhibit virus entry could lead to new antiviral strategies, particularly in pediatric populations vulnerable to these infections.

Q & A

Basic Research Questions

Q. How can the structure of trans-2-hexenoic acid be confirmed using NMR spectroscopy?

  • Methodological Answer : The structure can be validated via 1D ¹H NMR, which reveals six distinct resonances corresponding to hydrogen positions labeled A–E on the carbon backbone. For example, the α,β-unsaturated double bond (C2–C3) generates specific splitting patterns, while the carboxylic acid proton (COOH) appears as a broad peak. Referencing published spectra (e.g., Figure 2 in ) ensures accurate assignment of signals .

Q. What is the pKa of trans-2-hexenoic acid, and how does it influence its reactivity in aqueous systems?

  • Methodological Answer : Reported pKa values range from 4.74 () to 4.80 ( ), likely due to differences in experimental conditions (e.g., temperature, ionic strength). The lower pKa compared to saturated fatty acids (e.g., hexanoic acid, pKa ~4.85) reflects resonance stabilization of the conjugate base by the α,β-unsaturated system. This acidity impacts solubility and reactivity, particularly in enzyme-catalyzed reactions requiring deprotonation .

Q. What synthetic routes yield high-purity trans-2-hexenoic acid for laboratory use?

  • Methodological Answer : A common method involves isomerization of cis-3-hexenoic acid using lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF), followed by recrystallization from methanol to achieve >99% purity. Alternative routes include oxidation of trans-2-hexenal under controlled conditions .

Advanced Research Questions

Q. How can computational docking studies elucidate enzymatic interactions with trans-2-hexenoic acid derivatives?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can model substrates like trans-2-hexenedioic acid into active sites of enzymes such as E. coli NemA or Old Yellow Enzymes (OYEs). Key parameters include binding affinity (ΔG), hydrogen bonding, and steric compatibility. For instance, trans-2-hexenoic acid shows weaker docking scores compared to its diacid derivative, suggesting reduced catalytic efficiency in adipic acid biosynthesis pathways .

Q. What methodologies optimize the controlled release of trans-2-hexenoic acid in pH-responsive nanomaterials?

  • Methodological Answer : Embedding trans-2-hexenoic acid into zinc-layered hydroxide (ZLH) matrices via intercalation achieves pH-dependent release. Characterization involves X-ray diffraction (XRD) to confirm layer spacing and UV-Vis spectroscopy to quantify release kinetics. Release rates increase in acidic (pH 4–5) or alkaline (pH 9–10) environments due to ZLH dissolution or ion exchange, respectively .

Q. How does mass spectrometry differentiate trans-2-hexenoic acid from structurally similar fatty acids?

  • Methodological Answer : Negative-ion electrospray ionization (ESI-MS) generates the (M-H)⁻ ion (m/z 113). Collision-induced dissociation (CID) produces unique fragments, such as m/z 69 (C₅H₉⁻) and m/z 85 (C₄H₅O₂⁻), distinct from saturated or cis-isomers. High-resolution MS (HRMS) further resolves isotopic patterns .

Q. What experimental designs address discrepancies in reported pKa values for trans-2-hexenoic acid?

  • Methodological Answer : Standardize measurement conditions (e.g., 25°C, 0.1 M ionic strength) using potentiometric titration with a glass electrode. Compare results with computational predictions (e.g., COSMO-RS solvation models) to identify contributions from solvent effects or impurities .

Q. Data Contradiction Analysis

  • pKa Discrepancy : Variations in pKa (4.74 vs. 4.80) may arise from differences in solvent systems (e.g., aqueous vs. mixed solvents) or calibration methods. Researchers should validate measurements using internal standards (e.g., benzoic acid) and report experimental parameters explicitly.

Properties

IUPAC Name

(E)-hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDZDPPYHYKY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884601
Record name 2-Hexenoic acid, (2E)-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
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Boiling Point

217.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name trans-Hex-2-enoic acid
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CAS No.

13419-69-7, 1191-04-4, 1289-40-3
Record name trans-2-Hexenoic acid
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Record name 2-Hexenoic acid
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Record name Hexenoic acid
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Record name 2-Hexenoic acid, (2E)-
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Record name 2-Hexenoic acid, (2E)-
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Record name 2-Hexenoic acid, (2E)-
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Record name 2-HEXENOIC ACID, (2E)-
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Melting Point

28.00 to 34.00 °C. @ 760.00 mm Hg
Record name trans-Hex-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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